

In-Depth Technical Guide to 3-Methoxybut-1-yne

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Compound of Interest

Compound Name: **3-Methoxybut-1-yne**

Cat. No.: **B1653657**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Methoxybut-1-yne**, including its chemical identifiers, physicochemical properties, and key analytical data. While specific experimental protocols for its synthesis and detailed biological activity data are not extensively documented in publicly available literature, this guide furnishes a plausible synthetic approach and contextualizes its potential relevance based on the chemistry of related compounds.

Core Identifiers and Physicochemical Properties

3-Methoxybut-1-yne is a chemical compound with a terminal alkyne and a methoxy group. Its fundamental properties are summarized below for easy reference.

Identifier	Value	Source
CAS Number	18857-02-8	[1]
IUPAC Name	3-methoxybut-1-yne	[1]
Molecular Formula	C ₅ H ₈ O	[1]
Molecular Weight	84.12 g/mol	[1]
Canonical SMILES	CC(C#C)OC	[1]
InChI	InChI=1S/C5H8O/c1-4-5(2)6-3/h1,5H,2-3H3	[1]
InChIKey	IQZDP1FYGRHQI-UHFFFAOYSA-N	[1]

Proposed Synthesis Protocol: Williamson Ether Synthesis

A common and logical method for the preparation of **3-Methoxybut-1-yne** is the Williamson ether synthesis, starting from the commercially available secondary alcohol, 3-butyn-2-ol. This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.

Reaction:

Detailed Hypothetical Methodology:

- Deprotonation: To a solution of 3-butyn-2-ol in an anhydrous aprotic solvent such as tetrahydrofuran (THF), a strong base like sodium hydride (NaH) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction is stirred at this temperature for a specified time to ensure complete formation of the sodium alkoxide.
- Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added dropwise to the reaction mixture, still maintaining the cold temperature.

- Reaction Monitoring and Work-up: The reaction progress is monitored by a suitable technique like thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.
- Extraction and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are then washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
- Final Purification: The crude product is then purified by fractional distillation to yield pure **3-Methoxybut-1-yne**.

Analytical Data

Comprehensive, publicly available spectral data for **3-Methoxybut-1-yne** is limited. However, based on its structure and general principles of spectroscopy, the following characteristics can be anticipated.

Infrared (IR) Spectroscopy

As a terminal alkyne, the IR spectrum of **3-Methoxybut-1-yne** is expected to exhibit two characteristic peaks:

- A sharp, strong absorption band around 3300 cm^{-1} corresponding to the $\equiv\text{C-H}$ stretching vibration.[2][3]
- A weaker absorption in the range of $2100\text{-}2260\text{ cm}^{-1}$ due to the $\text{C}\equiv\text{C}$ stretching vibration.[2][3]

Mass Spectrometry

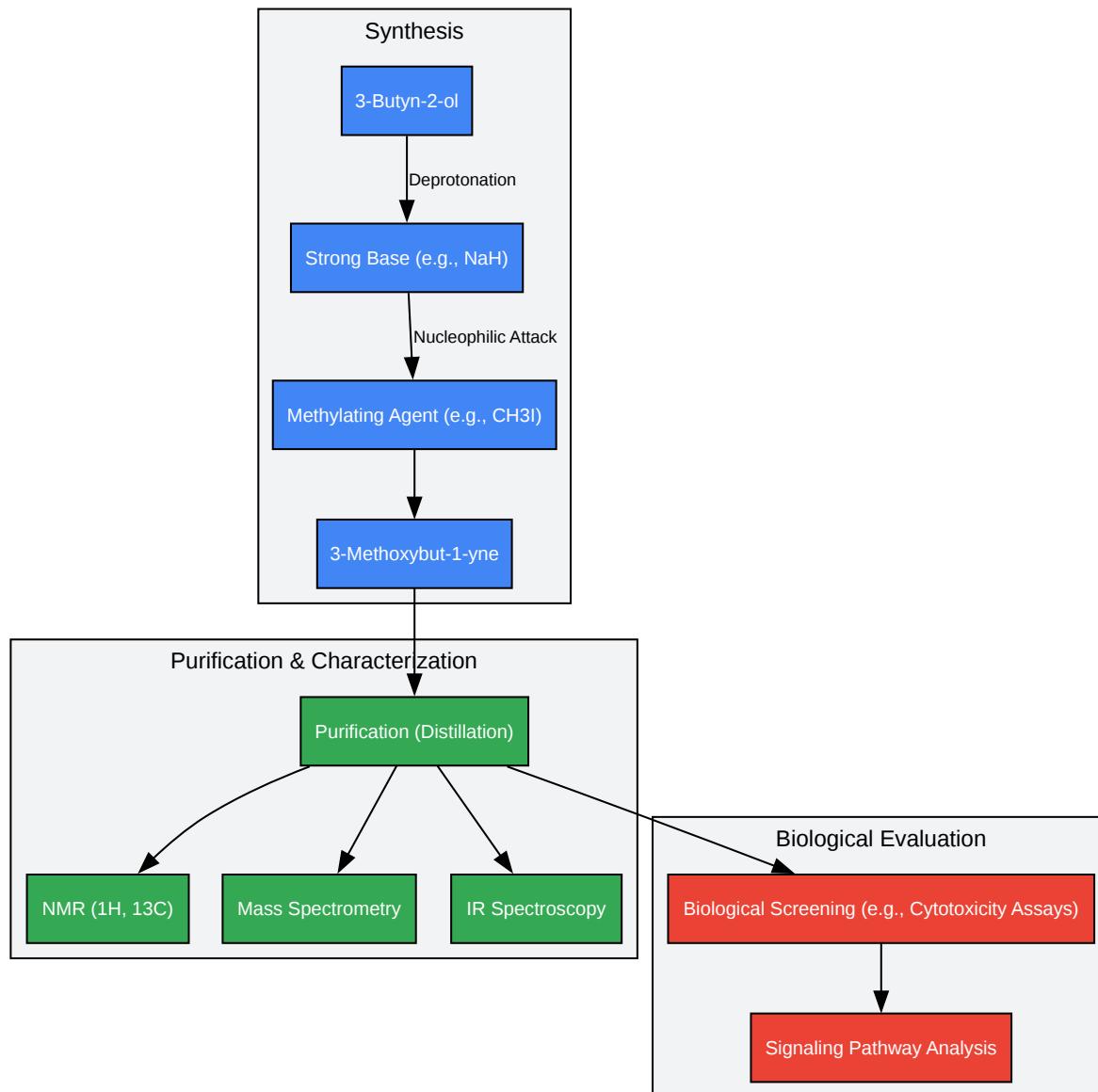
The PubChem database indicates the availability of a GC-MS spectrum for **3-Methoxybut-1-yne**.[4] The fragmentation pattern would be influenced by the presence of the ether linkage and the terminal alkyne.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity or associated signaling pathways of **3-Methoxybut-1-yne**. The cytotoxicity and biological effects of small organic molecules can be highly variable and would require dedicated experimental investigation.

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of **3-Methoxybut-1-yne**, leading to the evaluation of its biological activity.

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Caption: Workflow for Synthesis and Evaluation of **3-Methoxybut-1-yne**.

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References

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